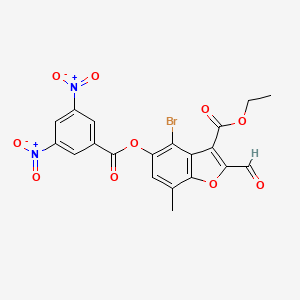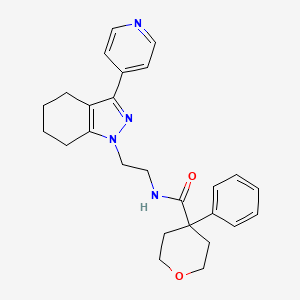![molecular formula C14H15BrN4O2 B2939568 3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2415520-70-4](/img/structure/B2939568.png)
3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a dihydropyrazinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps, including the formation of the pyrrolidine ring, the bromination of the pyridine ring, and the coupling of these intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the selection of appropriate catalysts, solvents, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other groups, such as alkyl or aryl groups, to create derivatives with diverse properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may play a crucial role in binding to these targets, while the pyrrolidine and dihydropyrazinone rings contribute to the overall stability and activity of the compound. The exact pathways involved can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2-bromo-1-(pyridin-3-yl)ethan-1-one
- 3-(5-bromo-2-pyridinyl)oxy-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)-2-oxazolidinone
- 3-(3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-2-propen-1-one
Uniqueness
What sets 3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the bromopyridine moiety, in particular, allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry.
Propriétés
IUPAC Name |
3-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-18-7-5-17-13(14(18)20)19-6-3-10(9-19)21-12-2-4-16-8-11(12)15/h2,4-5,7-8,10H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEQZPPYGKITSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2939489.png)
![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzene-1-sulfonamide](/img/structure/B2939490.png)



![N-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2939494.png)
![4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2939499.png)
![N-[(4-Bromophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2939500.png)
![2-(acetylsulfanyl)-N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2939501.png)


![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2939508.png)
